molecular formula C12H14FNO8 B1445456 (2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 694439-20-8

(2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B1445456
M. Wt: 319.24 g/mol
InChI Key: ZAZQJSCONGIOHE-YBXAARCKSA-N
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Description

(2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C12H14FNO8 and its molecular weight is 319.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A significant portion of the research on the compound (2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol revolves around its synthesis and structural analysis. For instance, researchers have developed convenient approaches for the synthesis of similar compounds with slight variations in their chemical structure. These methods aim to avoid the formation of undesired isomers and improve overall yields. For example, one study highlights the synthesis of a related compound, (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, showcasing the step-by-step process and the avoidance of undesired ortho-products (Liu et al., 2008). Similar research efforts have been focused on the synthesis of structurally related compounds, emphasizing the significance of specific synthetic pathways and the structural configuration of these molecules (Liu et al., 2008), (Liu et al., 2010).

Nanocatalyst and Green Chemistry

The compound and its derivatives have also been studied in the context of nanocatalyst synthesis and green chemistry applications. For instance, 2-amino glucose derivatives have been used as substrates for creating environmentally friendly procedures for the synthesis of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes and other compounds through one-pot condensation reactions. This approach emphasizes eco-friendliness, high purity of products, and an easy workup procedure, showcasing the compound's role in facilitating green and efficient chemical syntheses (Aghazadeh & Nikpassand, 2019), (Nikpassand & Farshami, 2020).

Drug Synthesis and Biological Evaluation

In the realm of drug synthesis and biological evaluation, certain derivatives of the compound have been identified as potent inhibitors of sodium glucose co-transporter proteins, contributing to the development of treatments for conditions like diabetes. The research in this area includes the discovery, synthesis, and evaluation of these compounds, highlighting their potential in inhibiting blood glucose excursion and controlling postprandial glucose levels in various animal models (Xu et al., 2020), (Xu et al., 2018).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(4-fluoro-2-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO8/c13-5-1-2-7(6(3-5)14(19)20)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZQJSCONGIOHE-YBXAARCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2S,3R,4S,5R,6R)-2-(4-Fluoro-2-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

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